molecular formula C11H16N2O B110999 3-(4-Aminophenyl)-N,N-dimethylpropanamide CAS No. 1018284-46-2

3-(4-Aminophenyl)-N,N-dimethylpropanamide

Cat. No. B110999
M. Wt: 192.26 g/mol
InChI Key: CPXLIHMIUJEFPO-UHFFFAOYSA-N
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Description

The compound “3-(4-Aminophenyl)-N,N-dimethylpropanamide” is an organic compound, likely containing an amide functional group due to the “propanamide” in its name, and an amine group from the “4-Aminophenyl” part .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a planar structure due to the aromatic ring and the amide group.


Chemical Reactions Analysis

The compound, due to the presence of the amine and amide groups, might undergo various chemical reactions. For instance, the amine group can participate in reactions like alkylation, acylation, and the formation of Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from similar compounds. It’s likely to be a solid under normal conditions . The presence of the amide group might result in strong intermolecular hydrogen bonding, influencing its solubility and melting point .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related compounds have been extensively studied. For instance, Huang Ming-zhi et al. (2005) reported the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, revealing insights into its structural properties through X-ray diffraction Huang Ming-zhi et al., 2005.

Application in Ligand Development

  • Lionel Cheruzel et al. (2011) described synthetic pathways for N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde, serving as a synthon for reductive amination reactions. This work contributes to the development of ligands with second coordination sphere functional groups Lionel Cheruzel et al., 2011.

Electrophilicity-Nucleophilicity Relations

  • V. Dichiarante et al. (2008) utilized N,N-Dimethyl-4-aminophenyl cation as an electrophilic probe, offering valuable insights into electrophilicity-nucleophilicity relations. This research aids in understanding the reactive behavior of various nucleophiles V. Dichiarante et al., 2008.

Pharmaceutical Applications

  • A study by T. Harrison et al. (2001) discussed the development of a neurokinin-1 receptor antagonist, showcasing the therapeutic potential of related compounds in treating conditions like emesis and depression T. Harrison et al., 2001.

Antimicrobial Activity

  • M. Ghorab et al. (2017) synthesized a series of compounds from 3-[(4-methylphenyl)amino]propanehydrazide, assessing their antibacterial activity. This highlights the potential of related compounds in developing new antimicrobial agents M. Ghorab et al., 2017.

Safety And Hazards

Based on similar compounds, it might cause skin and eye irritation. It’s recommended to handle such compounds with appropriate personal protective equipment .

Future Directions

Research into similar compounds has been directed towards their use in material science, gas separation, and as precursors for the preparation of diverse compounds .

properties

IUPAC Name

3-(4-aminophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXLIHMIUJEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602333
Record name 3-(4-Aminophenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-N,N-dimethylpropanamide

CAS RN

1018284-46-2
Record name 3-(4-Aminophenyl)-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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